Cas no 518-29-6 (β-Peltatin)

β-Peltatin structure
β-Peltatin structure
Product Name:β-Peltatin
CAS番号:518-29-6
MF:C22H22O8
メガワット:414.405287265778
CID:935939
PubChem ID:92122
Update Time:2025-04-19

β-Peltatin 化学的及び物理的性質

名前と識別子

    • (-)-β-Peltatin
    • (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
    • PELTATIN
    • β-Peltatin
    • Beta-Peltatin
    • PELTATIN B
    • Peltatin methyl ether
    • beta-Peltatin A
    • PELTATIN, BETA
    • (-)-beta-peltatin
    • NSC24819
    • 3U9W61G72Y
    • NSC35471
    • .alpha.-Peltalin A
    • .beta.-Peltatin
    • .beta.-Peltatin A
    • alpha-Peltalin A
    • MLS002702982
    • beta-peltatin-a
    • Peltatin, beta-
    • Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydr
    • BSPBio_002772
    • DTXSID10199732
    • FS-7914
    • (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one
    • CHEBI:74867
    • .BETA.-PELTATIN, (-)-
    • 518-29-6
    • (5R,5aR,8aR)-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one
    • Spectrum5_001882
    • (5R,5AR,8AR)-5,8,8A,9-TETRAHYDRO-10-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)FURO(3,4:6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE
    • Naphtho[2,3-dioxole-6-carboxylic acid, 5,6,7,8-tetrahydro-9-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-, .gamma.-lactone
    • KBioGR_002270
    • Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-, [5R-(5.alpha.,5a.beta.,8a.alpha.)]-
    • SCHEMBL516627
    • KBio2_002260
    • Spectrum4_001925
    • (-)-
    • .beta.-Peltatin-B
    • SPECTRUM1504739
    • NS00094625
    • BRN 0099483
    • AI3-50532
    • 5-19-10-00670 (Beilstein Handbook Reference)
    • KBio2_004828
    • NCGC00161926-02
    • SDCCGMLS-0066768.P001
    • KBio3_001992
    • CS-0089444
    • (-)-.BETA.-PELTATIN
    • KBioSS_002261
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5abeta,8aalpha))-
    • .BETA.-PELTATIN [MI]
    • AKOS040762170
    • NSC 24819
    • NCI60_001982
    • BRD-K13265046-001-02-1
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5,8,8A,9-TETRAHYDRO-10-HYDROXY-5-(3,4,5-TRIMETHOXYPHENYL)-, (5R,5AR,8AR)-
    • NSC-24819
    • HY-125135
    • A-Peltatin
    • Q27144976
    • NSC-35471
    • Spectrum_001780
    • UNII-3U9W61G72Y
    • CHEMBL97543
    • XP178053
    • NCGC00161926-01
    • KBio2_007396
    • Spectrum3_001096
    • MLSMR
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-, [5R-(5.alpha.,5a.beta.,8a.alpha.)]-
    • Naphtho[2,3-d]-1,3-dioxole-6-carboxylic acid, 5,6,7,8-tetrahydro-9-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-, .gamma.-lactone
    • SMR001566792
    • ?-PELTATIN
    • (5R,5aR,8aR)-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydrofuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(5aH)-one
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-10-hydroxy-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5abeta,8aalpha))-(9CI)
    • BETA-PELTATIN, (-)-
    • 4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
    • 4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-(2)benzofuro(5,6-f)(1,3)benzodioxol-8-one
    • DTXCID70122223
    • DA-68932
    • インチ: 1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1
    • InChIKey: HLBPOYVRLSXWJJ-PDSMFRHLSA-N
    • ほほえんだ: O1C([C@@H]2[C@H](C3C=C(C(=C(C=3)OC)OC)OC)C3C=C4C(=C(C=3C[C@H]2C1)O)OCO4)=O
    • BRN: 0099483

計算された属性

  • せいみつぶんしりょう: 414.13100
  • どういたいしつりょう: 414.13146766 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 629
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 92.7
  • ぶんしりょう: 414.4

じっけんとくせい

  • 色と性状: Powder
  • ゆうかいてん: 234.0 °C
  • ようかいど: 3.14e-05 M
  • PSA: 92.68000
  • LogP: 2.62390
  • ひせんこうど: D20 -122.9° (c = 0.578 in chloroform)

β-Peltatin 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P229000-1mg
β-Peltatin
518-29-6
1mg
$270.00 2023-05-17
TRC
P229000-10mg
β-Peltatin
518-29-6
10mg
$2096.00 2023-05-17
TRC
P229000-25mg
β-Peltatin
518-29-6
25mg
$ 4500.00 2023-09-06
A2B Chem LLC
AG25793-500mg
PELTATIN
518-29-6 98% by HPLC
500mg
$19705.00 2024-04-19
A2B Chem LLC
AG25793-1000mg
PELTATIN
518-29-6 98% by HPLC
1000mg
$31510.00 2024-04-19
Key Organics Ltd
FS-7914-5mg
(-)-beta-Peltatin
518-29-6 >95%
5mg
£640.97 2025-02-09
A2B Chem LLC
AG25793-5mg
PELTATIN
518-29-6 98% by HPLC
5mg
$615.00 2024-04-19
A2B Chem LLC
AG25793-10mg
PELTATIN
518-29-6 98% by HPLC
10mg
$1015.00 2024-04-19
A2B Chem LLC
AG25793-25mg
PELTATIN
518-29-6 98% by HPLC
25mg
$2104.00 2024-04-19
A2B Chem LLC
AG25793-50mg
PELTATIN
518-29-6 98% by HPLC
50mg
$3558.00 2024-04-19
推奨される供給者
Shenzhen Yaoyuan R&D Center Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Jing Kun Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量